molecular formula C7H6Cl2FNO B067575 3,5-Dichloro-4-ethoxy-2-fluoropyridine CAS No. 175965-86-3

3,5-Dichloro-4-ethoxy-2-fluoropyridine

Cat. No. B067575
CAS RN: 175965-86-3
M. Wt: 210.03 g/mol
InChI Key: RJQKBZDWUIDVIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dichloro-4-ethoxy-2-fluoropyridine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DEFP, and it is a heterocyclic compound that contains a pyridine ring. DEFP has been synthesized using different methods, and it has been found to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of DEFP is not fully understood. However, it has been found to inhibit the growth of cancer cells by inducing apoptosis. DEFP has also been found to inhibit the production of pro-inflammatory cytokines, which reduces inflammation.
Biochemical and Physiological Effects
DEFP has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and inhibit the production of pro-inflammatory cytokines. DEFP has also been found to have antifungal properties and has been used in the development of antifungal drugs.

Advantages and Limitations for Lab Experiments

DEFP has several advantages for lab experiments. It is easy to synthesize and has a high yield. DEFP is also stable and can be stored for a long time. However, DEFP has some limitations. It is toxic and can be harmful if not handled properly. DEFP is also expensive, which can limit its use in lab experiments.

Future Directions

DEFP has several potential future directions. One future direction is the development of more potent anti-cancer drugs using DEFP as a lead compound. Another future direction is the development of more potent anti-inflammatory drugs using DEFP. DEFP can also be used in the development of antifungal drugs. Further research is needed to fully understand the mechanism of action of DEFP and its potential applications in various fields of scientific research.
Conclusion
In conclusion, DEFP is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DEFP has been synthesized using different methods, and it has been found to have various biochemical and physiological effects. DEFP has potential applications in the development of anti-cancer drugs, anti-inflammatory drugs, and antifungal drugs. Further research is needed to fully understand the mechanism of action of DEFP and its potential applications in various fields of scientific research.

Scientific Research Applications

DEFP has been found to have potential applications in various fields of scientific research. One of the most significant applications is in the field of medicinal chemistry. DEFP has been found to have anti-cancer properties, and it has been used in the development of anti-cancer drugs. DEFP has also been found to have anti-inflammatory properties, and it has been used in the development of anti-inflammatory drugs.

properties

CAS RN

175965-86-3

Molecular Formula

C7H6Cl2FNO

Molecular Weight

210.03 g/mol

IUPAC Name

3,5-dichloro-4-ethoxy-2-fluoropyridine

InChI

InChI=1S/C7H6Cl2FNO/c1-2-12-6-4(8)3-11-7(10)5(6)9/h3H,2H2,1H3

InChI Key

RJQKBZDWUIDVIR-UHFFFAOYSA-N

SMILES

CCOC1=C(C(=NC=C1Cl)F)Cl

Canonical SMILES

CCOC1=C(C(=NC=C1Cl)F)Cl

synonyms

Pyridine,3,5-dichloro-4-ethoxy-2-fluoro-(9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 70.2 g (0.38 mol) of 3,5-dichloro-2,4-difluoropyridine in 600 mL of ethanol was slowly added with stirring a solution of sodium ethoxide in ethanol prepared from 16 g (0.40 mol) of sodium hydride (60 percent in mineral oil, hexane washed) in 200 mL of ethanol. The mixture was allowed to stir overnight and the brown solution obtained was filtered through powdered cellulose and concentrated by evaporation under reduced pressure. The residue was partitioned between 500 mL of ether and 400 mL of water. The organic phase was recovered, dried over magnesium sulfate, filtered, and concentrated by evaporation. The residue was distilled to obtain 62 g (84 percent of theory) of the title compound as a colorless oil having a boiling point of 175°-180° C. at 0.4 mm Hg (53 Pascals).
Quantity
70.2 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
16 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three

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